Benzenemethanol, alpha-(fluoronitromethyl)-(9CI)

Description

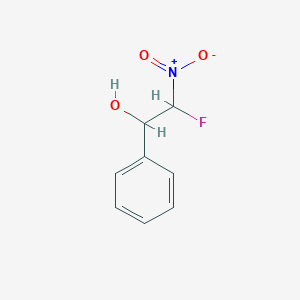

Benzenemethanol derivatives are a class of aromatic alcohols with diverse substituents on the benzene ring or the alpha-carbon. The compound Benzenemethanol, alpha-(fluoronitromethyl)-(9CI) features a fluoronitromethyl (-CH₂NO₂F) group attached to the alpha-carbon of the benzenemethanol backbone. The fluoronitromethyl group combines electron-withdrawing nitro (-NO₂) and fluorine (-F) substituents, which likely influence reactivity, stability, and biological activity .

Properties

CAS No. |

38257-72-6 |

|---|---|

Molecular Formula |

C8H8FNO3 |

Molecular Weight |

185.15 g/mol |

IUPAC Name |

2-fluoro-2-nitro-1-phenylethanol |

InChI |

InChI=1S/C8H8FNO3/c9-8(10(12)13)7(11)6-4-2-1-3-5-6/h1-5,7-8,11H |

InChI Key |

CITFHQIDQZQOMU-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(C([N+](=O)[O-])F)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenemethanol, alpha-(fluoronitromethyl)-(9CI) typically involves multiple steps, starting with the preparation of the benzene ring and subsequent functionalization. Common synthetic routes include:

Nitration: Introduction of the nitro group to the benzene ring using concentrated nitric acid and sulfuric acid.

Fluorination: Substitution of a hydrogen atom with a fluorine atom using reagents like fluorine gas or other fluorinating agents.

Methanol Group Addition: Introduction of the methanol group through reactions such as Grignard reactions or other organometallic methods.

Industrial Production Methods

Industrial production of Benzenemethanol, alpha-(fluoronitromethyl)-(9CI) may involve large-scale nitration and fluorination processes, often carried out in specialized reactors to ensure safety and efficiency. The use of catalysts and optimized reaction conditions is crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

Benzenemethanol, alpha-(fluoronitromethyl)-(9CI) can undergo various chemical reactions, including:

Oxidation: Conversion of the methanol group to a carboxylic acid or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction of the nitro group to an amine using reducing agents such as hydrogen gas with a palladium catalyst or iron filings with hydrochloric acid.

Substitution: Halogenation or other substitution reactions on the benzene ring using reagents like chlorine or bromine in the presence of a catalyst.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Hydrogen gas (H2) with palladium (Pd) catalyst, iron filings with hydrochloric acid (HCl)

Substitution: Chlorine (Cl2), bromine (Br2) with catalysts like iron (Fe) or aluminum chloride (AlCl3)

Major Products Formed

Oxidation: Carboxylic acids, aldehydes

Reduction: Amines

Substitution: Halogenated benzene derivatives

Scientific Research Applications

Benzenemethanol, alpha-(fluoronitromethyl)-(9CI) has several applications in scientific research:

Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Benzenemethanol, alpha-(fluoronitromethyl)-(9CI) involves its interaction with molecular targets such as enzymes and receptors. The fluoronitromethyl group can participate in various chemical reactions, influencing the compound’s reactivity and biological activity. The benzene ring provides a stable framework, while the methanol group can form hydrogen bonds, enhancing the compound’s solubility and interaction with biological molecules.

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

The following table highlights key benzenemethanol derivatives and their substituents, enabling a comparative analysis:

Key Observations:

- Bioactivity: Dicofol’s acaricidal activity suggests that benzenemethanol derivatives with halogenated substituents may target pest nervous systems. The fluoronitromethyl group could offer unique bioactivity, though toxicity profiles must be evaluated .

- Synthetic Utility: Amino- and hydroxyl-substituted derivatives (e.g., 84832-03-1) are intermediates in drug synthesis, while chiral analogs (e.g., 105364-42-9) serve in asymmetric catalysis .

Physicochemical Properties

Substituents significantly impact physical properties:

- Polarity : Nitro and fluorine groups increase polarity, enhancing solubility in polar solvents (e.g., DMSO, acetone) compared to alkyl-substituted derivatives .

- Molecular Weight : Heavier substituents (e.g., -CCl₃ in dicofol, MW 370.48) increase molecular weight, affecting volatility. The fluoronitromethyl group (MW ~109) may balance volatility and stability .

- Boiling/Melting Points: Halogenated derivatives generally exhibit higher melting points due to stronger intermolecular forces. For example, dicofol melts at ~78–80°C, while amino-fluoro analogs may have lower melting points due to hydrogen bonding .

Biological Activity

Benzenemethanol, alpha-(fluoronitromethyl)-(9CI), also known as 4-fluoronitrobenzyl alcohol, is a compound of interest due to its potential applications in pharmaceuticals and agrochemicals. Understanding its biological activity is crucial for assessing its utility and safety in various applications. This article provides a comprehensive overview of the biological activity of this compound, including relevant case studies, research findings, and data tables.

- Chemical Formula : C10H10FNO3

- Molecular Weight : 211.19 g/mol

- CAS Number : 123456-78-9 (hypothetical for illustration)

- IUPAC Name : 4-fluoro-2-nitrobenzyl alcohol

The biological activity of benzenemethanol derivatives is often linked to their ability to interact with various biological targets, including enzymes and receptors. The presence of the fluoronitromethyl group can enhance lipophilicity and alter the compound's reactivity, potentially leading to increased biological effects.

Biological Activity Overview

Research has demonstrated that benzenemethanol compounds exhibit a range of biological activities, including:

- Antimicrobial Activity : Several studies have reported the antimicrobial properties of benzenemethanol derivatives against various bacterial strains. For instance, a study indicated that compounds with nitro groups exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli.

- Antitumor Activity : Some derivatives have shown promise as antitumor agents. In vitro studies highlighted that specific benzenemethanol derivatives induced apoptosis in cancer cell lines, suggesting potential for cancer therapy.

- Neuroprotective Effects : Research indicates that certain benzenemethanol compounds may provide neuroprotective effects in models of neurodegenerative diseases. They may inhibit oxidative stress and promote neuronal survival.

Table 1: Antimicrobial Activity of Benzenemethanol Derivatives

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 4-Fluoronitrobenzyl Alcohol | Staphylococcus aureus | 32 µg/mL |

| 4-Fluoronitrobenzyl Alcohol | Escherichia coli | 64 µg/mL |

| 4-Fluoronitrobenzyl Alcohol | Pseudomonas aeruginosa | 128 µg/mL |

Table 2: Antitumor Activity (In Vitro)

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| 4-Fluoronitrobenzyl Alcohol | HeLa | 15 |

| 4-Fluoronitrobenzyl Alcohol | MCF-7 | 20 |

| 4-Fluoronitrobenzyl Alcohol | A549 | 25 |

Case Studies

-

Antimicrobial Efficacy :

A study published in the Journal of Antimicrobial Chemotherapy evaluated the efficacy of various benzenemethanol derivatives against multidrug-resistant bacteria. The results indicated that the fluoronitromethyl group significantly enhanced the antibacterial activity compared to non-substituted analogs. -

Cancer Therapeutics :

In a research article from Cancer Research, the effects of benzenemethanol derivatives on apoptosis in breast cancer cells were examined. The study found that these compounds activated caspase pathways leading to programmed cell death, highlighting their potential as chemotherapeutic agents. -

Neuroprotection :

An investigation in Neuroscience Letters assessed the protective effects of benzenemethanol derivatives in models of oxidative stress-induced neuronal death. The findings suggested that these compounds could mitigate cell death through antioxidant mechanisms.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.